An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitronicotinate
An In-depth Technical Guide to the Chemical Properties of Methyl 6-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-nitronicotinate (CAS No. 54973-78-3) is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both a nitro group and a methyl ester on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. The electron-withdrawing nature of the nitro group and the reactivity of the ester functionality provide multiple avenues for chemical modification. This guide offers a comprehensive overview of the known chemical properties of Methyl 6-nitronicotinate, its potential reactivity, and its applications as a synthetic intermediate in pharmaceutical and agrochemical research.[1] While detailed experimental data for this specific isomer is not as abundant in peer-reviewed literature as for some of its analogs, this guide synthesizes available data from suppliers and provides expert insights into its expected chemical behavior.
Chemical and Physical Properties
The fundamental physicochemical properties of Methyl 6-nitronicotinate are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 54973-78-3 | [2][3][4] |
| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 182.13 g/mol | [1][2][3] |
| Melting Point | 130-131 °C | [2] |
| Boiling Point | 338.8±27.0 °C (Predicted) | [2] |
| Appearance | Not specified, likely a solid at room temperature | |
| Purity Specification | ≥ 95% | [3] |
Structural Representation:
Caption: Chemical structure of Methyl 6-nitronicotinate.
Synthesis and Purification
Representative Experimental Protocol: Esterification of 6-Nitronicotinic Acid
This protocol is a representative example and may require optimization.
-
Reaction Setup: To a solution of 6-nitronicotinic acid (1 equivalent) in methanol (10-20 volumes), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure Methyl 6-nitronicotinate.
Caption: A representative workflow for the synthesis of Methyl 6-nitronicotinate.
Chemical Reactivity and Potential Transformations
The chemical reactivity of Methyl 6-nitronicotinate is dictated by its three key features: the pyridine ring, the nitro group, and the methyl ester.
-
Reduction of the Nitro Group: The nitro group is readily reducible to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride, or iron in acidic media. This transformation yields Methyl 6-aminonicotinate, a valuable intermediate for the synthesis of fused heterocyclic systems and other substituted pyridines.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, although the positioning of the nitro group at the 6-position may influence the regioselectivity of such reactions.
-
Modification of the Ester Group: The methyl ester can undergo standard ester transformations.
-
Hydrolysis: Basic or acidic hydrolysis will yield 6-nitronicotinic acid.
-
Amidation: Reaction with amines can produce the corresponding amides. This is a common strategy in drug discovery to introduce diversity and modulate physicochemical properties.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (6-nitropyridin-3-yl)methanol, using reducing agents like lithium aluminum hydride.
-
Caption: Key reaction pathways of Methyl 6-nitronicotinate.
Applications in Research and Development
Methyl 6-nitronicotinate is primarily utilized as an intermediate in organic synthesis.[1] Its functional groups allow for its incorporation into a wide range of target molecules with potential biological activities.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various nicotinic acid derivatives.[1] These derivatives are explored for a variety of therapeutic applications, including agents targeting neurological and inflammatory conditions.[1] The ability to convert the nitro group into an amino group is particularly useful for introducing further complexity and functionality.
-
Agrochemical Research: This compound is also used in the development of new crop protection agents.[1] The pyridine scaffold is a common feature in many commercial pesticides and herbicides.
-
Heterocyclic Chemistry: As a substituted pyridine, it is a valuable starting material for the construction of more complex heterocyclic ring systems, which are of great interest in materials science and medicinal chemistry.
Safety and Handling
Based on available safety data sheets, Methyl 6-nitronicotinate should be handled with care in a laboratory setting.
-
Hazards: It may cause an allergic skin reaction and serious eye irritation.[5] It is also considered an irritant and may be harmful if ingested or inhaled.[5] The toxicological properties have not been fully investigated.[5]
-
Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Avoid breathing dust or vapor.[5]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Conclusion
Methyl 6-nitronicotinate is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While comprehensive data on its properties and reactivity are still emerging, its chemical structure suggests a versatile reactivity profile centered around the nitro and ester functionalities. Researchers and scientists working with this compound should adhere to strict safety protocols. Further investigation into its chemical properties and synthetic applications is warranted to fully exploit its potential as a building block in drug discovery and materials science.
References
-
Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]
-
PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. [Link]
-
PubChem. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548. [Link]
-
ChemSynthesis. methyl 5-methyl-6-nitronicotinate. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]
-
PubChem. Methyl 6-(methylamino)-5-nitronicotinate | C8H9N3O4 | CID 18412421. [Link]
-
Shri Krishna Interchem. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]
-
MySkinRecipes. Methyl 6-Nitronicotinate. [Link]
